Brevinin-2ISa
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SLLDTFKNLAVNAAKSAGVSVLNALSCKISRTC |
Origin of Product |
United States |
Origin, Discovery, and Biological Context of Brevinin 2isa
Isolation and Identification from Amphibian Dermal Secretions
The discovery of Brevinin-2ISa is a direct result of investigations into the chemical defenses of endangered amphibian species. The skin secretions of anurans are a well-established, rich source of bioactive peptides that can be collected for analysis without lasting harm to the animal. nih.govmdpi.com The process typically involves stimulating the release of peptides from the skin's granular glands, followed by purification and characterization to identify individual compounds and assess their biological activities. nih.gov
This compound was first isolated and identified from the skin of the endangered frog species, Odorrana ishikawae. nih.gov This frog is endemic to the Japanese islands of Amami and Okinawa and is noted for its striking appearance. nih.govseawildearth.com In a study aimed at assessing the innate immune system of artificially bred O. ishikawae, researchers identified nine novel antimicrobial peptides. Among these were three peptides belonging to the brevinin-2 (B1175259) family, which were named this compound, brevinin-2ISb, and brevinin-2ISc. nih.gov
The study demonstrated that these peptides, including this compound, exhibited a broad spectrum of growth-inhibiting activity against various microorganisms. nih.gov The discovery of these compounds underscores the importance of amphibian skin as a source of novel AMPs. mdpi.commdpi.com
Table 1: Antimicrobial Peptides Identified in Odorrana ishikawae
| Peptide Family | Peptide Name |
|---|---|
| Esculentin-1 | Esculentin-1ISa, Esculentin-1ISb |
| Esculentin-2 | Esculentin-2ISa |
| Palustrin-2 | Palustrin-2ISa |
| Brevinin-2 | This compound , Brevinin-2ISb, Brevinin-2ISc |
| Nigrocin-2 | Nigrocin-2ISa, Nigrocin-2ISb |
Data sourced from a study on antimicrobial peptides in the skin of Odorrana ishikawae. nih.gov
Amphibian skin is a critical organ for innate immunity, serving as a primary barrier against environmental pathogens. scienceopen.com AMPs like this compound are central to this defense strategy. nih.govmdpi.com Secreted by granular glands, these peptides create a chemical shield on the mucosal surface of the skin that can quickly neutralize invading bacteria and fungi. nih.govscienceopen.com
The general mechanism of action for many brevinins involves interaction with and disruption of the microbial cell membrane. frontiersin.orgmdpi.com As cationic molecules, they are electrostatically attracted to the negatively charged phospholipids of bacterial membranes. nih.govresearchgate.net This interaction leads to membrane permeabilization and ultimately cell death, providing the frog with immediate protection against infection. mdpi.commdpi.com The production of a diverse cocktail of AMPs, as seen in Odorrana ishikawae, allows the frog to defend against a wide range of potential threats. scienceopen.comnih.gov
Phylogenetic Relationships and Comparative Analysis with Other Brevinins
The brevinin family of peptides is widely distributed among ranid frogs. frontiersin.orgresearchgate.net While members of the brevinin-2 subfamily exhibit considerable structural variety, they share certain defining characteristics. nih.gov A key feature of many brevinins, including those found in O. ishikawae, is a C-terminal cyclic heptapeptide (B1575542) domain, often referred to as the "Rana box". nih.govnih.govnih.gov This structure is formed by a disulfide bridge between two cysteine residues. nih.govnih.gov
Analysis of the primary structures of the peptides isolated from Odorrana ishikawae, including this compound, revealed a close phylogenetic relationship with peptides from other Asian odorous frogs, specifically Odorrana grahami and Odorrana hosii. nih.gov This suggests a shared evolutionary origin for these defense molecules among related frog species. While the primary sequences of brevinin-2 peptides are often poorly conserved across different species, the presence of conserved structural motifs like the Rana box points to their fundamental importance in maintaining antimicrobial function. mdpi.comqub.ac.uk
Table 2: Comparison of Brevinin-2 Peptide Characteristics
| Feature | General Description |
|---|---|
| Subfamily | Brevinin-2 |
| Approximate Length | 33–34 amino acid residues researchgate.net |
| Key Structural Motif | C-terminal "Rana box" (disulfide-bridged heptapeptide) nih.govnih.gov |
| Charge | Cationic, facilitating interaction with microbial membranes nih.govresearchgate.net |
| Mechanism of Action | Disruption of microbial cell membranes frontiersin.orgmdpi.com |
| Phylogenetic Context | Found widely in Ranidae frogs; sequences from O. ishikawae are closely related to those from other Asian Odorrana species frontiersin.orgnih.gov |
Structural Elucidation and Physicochemical Features Relevant to Biological Activity
Primary Structure Determination and Amino Acid Sequence Analysis
The primary structure of Brevinin-2ISa was determined following its isolation from the skin of Odorrana ishikawae. The peptide is composed of 31 amino acid residues. nih.gov The specific sequence is detailed in the table below.
| Property | Details |
| Peptide Name | This compound |
| Source Organism | Odorrana ishikawae |
| Amino Acid Sequence | SLLDTFKNLAVNAAKSAGVSVLNALSCKISRTC |
| Molecular Formula | C146H250N42O46S2 |
| Molecular Weight | 3393.97 Da |
| Data sourced from multiple references. nih.govmdpi.com |
The determination of this sequence is fundamental to understanding its structure-function relationship and allows for comparison with other peptides in the brevinin-2 (B1175259) family.
Secondary and Tertiary Structural Propensities in Membrane-Mimetic Environments
The biological activity of antimicrobial peptides like this compound is intrinsically linked to their three-dimensional structure, particularly in the presence of microbial membranes. While specific structural studies such as Nuclear Magnetic Resonance (NMR) or circular dichroism (CD) spectroscopy for this compound are not widely published, its structural characteristics can be inferred from extensive studies on other brevinin-2 family members. nih.govresearchgate.net These peptides are known to adopt distinct conformations in membrane-mimetic environments, such as trifluoroethanol (TFE) solutions or sodium dodecyl sulfate (B86663) (SDS) micelles, which simulate the hydrophobic environment of a cell membrane. mdpi.comnih.gov
A defining characteristic of many antimicrobial peptides, including those in the brevinin family, is their ability to form an amphipathic α-helix. nih.govresearchgate.net This structure is characterized by the spatial segregation of hydrophobic and hydrophilic amino acid residues on opposite sides of the helix. This amphipathicity is crucial for the peptide's interaction with and disruption of microbial cell membranes.
A helical wheel projection of this compound, based on its primary sequence, illustrates this amphipathic nature. The hydrophobic residues (such as Leucine (B10760876), Valine, and Alanine) are predominantly clustered on one face of the helix, while the charged and polar residues (like Lysine (B10760008) and Serine) are on the other. This arrangement facilitates the insertion of the hydrophobic face into the lipid bilayer of the membrane, while the hydrophilic face can interact with the aqueous environment or the polar head groups of the lipids. researchgate.netresearchgate.net
This compound contains a highly conserved C-terminal motif known as the "Rana box". researchgate.netnih.gov This feature is characterized by a disulfide bridge between two cysteine residues, forming a cyclic heptapeptide (B1575542) loop with the sequence Cys-Lys-Xaa-Xaa-Xaa-Xaa-Cys (where Xaa represents any amino acid). In this compound, this corresponds to the C-terminal sequence Cys-Lys-Ile-Ser-Arg-Thr-Cys.
Net Positive Charge: At a physiological pH of 7.4, this compound has a calculated net positive charge, attributed to the presence of basic amino acid residues such as Lysine (Lys) and Arginine (Arg). This positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govbioconductor.org
Hydrophobicity: The hydrophobicity of the peptide, determined by the proportion of nonpolar amino acid residues, drives the insertion of the peptide into the hydrophobic core of the lipid bilayer. The balance between hydrophobicity and charge is crucial; high hydrophobicity can lead to increased, non-specific toxicity towards host cells (hemolytic activity), while insufficient hydrophobicity can impair the ability to disrupt the target membrane. mdpi.comnih.gov
| Physicochemical Parameter | Calculated Value for this compound | Significance |
| Net Charge (at pH 7.4) | +4 | Facilitates binding to negatively charged microbial membranes. |
| Hydrophobic Moment (µH) | Calculation dependent on helical segment | Quantifies the amphipathicity of the α-helix, crucial for membrane interaction. |
| Hydrophobicity (H) | Calculation dependent on scale used | Influences the peptide's ability to insert into the lipid bilayer. |
Calculations can be performed using online tools such as HeliQuest and are dependent on the specific parameters and helical regions analyzed. cnrs.fr
Conserved and Variable Residues within the Brevinin-2 Family
Comparison of the amino acid sequence of this compound with other members of the brevinin-2 family reveals both conserved and variable regions. This analysis provides insights into the evolutionary relationships between these peptides and highlights residues that are likely essential for their structure and function.
Studies have shown that within the brevinin-2 family, there are a few highly conserved amino acid residues, including a Lysine residue and the two Cysteine residues that form the Rana box. mdpi.comnih.gov The primary structure of brevinin-2 peptides is otherwise poorly conserved, showing significant inter- and intraspecific variations. nih.gov
| Peptide | Sequence |
| This compound | SLLDTFKN LAVN AAKSAGVSVLN ALSCK ISRTC |
| Brevinin-2ISb | GLLDTFKN LAVN AAKSAGVSVLN ALSCK LSRTC |
| Brevinin-2ISc | GLLDTFKN LAVN AAKSAGVSVLN ALSCK LSRTC -NH2 |
| Brevinin-2GHk | GFVTDLKKVAGKVAGALLNKIFCK LTG-C |
| Brevinin-2RTa | GLMSTLKDFGKTAAKEIAQSLLSTASCK LAK-TC |
| A simplified alignment highlighting the conserved Cysteine (C) and Lysine (K) of the Rana box. Full sequence alignments reveal further subtle homologies. mdpi.comnih.govresearchgate.net |
The variability in the N-terminal and central regions of the peptides likely contributes to the diversity of their antimicrobial spectra and potency against different microbial targets. In contrast, the conservation of the C-terminal Rana box underscores its fundamental structural or functional role across the brevinin-2 family.
Investigated Biological Activities and Mechanistic Studies
Broad-Spectrum Antimicrobial Efficacy in In Vitro and Model Systems
Brevinin-2ISa, an antimicrobial peptide isolated from the endangered frog species Odorrana ishikawae, has demonstrated a wide range of inhibitory activity against various microorganisms. nih.gov This broad-spectrum efficacy encompasses Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The Brevinin-2 (B1175259) family of peptides, to which this compound belongs, is noted for its significant inhibitory effects, particularly against Gram-positive bacteria. mdpi.com
This compound has shown potent activity against several Gram-positive bacterial strains. nih.gov Notably, members of the Brevinin-2 family have a significant inhibitory effect on these types of bacteria. mdpi.com
Staphylococcus aureus : this compound is effective against Staphylococcus aureus. nih.gov Peptides from the Brevinin-2 family have demonstrated inhibitory activity against this bacterium. mdpi.comnih.gov
Methicillin-resistant Staphylococcus aureus (MRSA) : this compound exhibits antimicrobial activity against MRSA. nih.gov Studies on the related peptide, Brevinin-2ISb, have shown it can effectively inhibit MRSA at low concentrations and prolong the life of MRSA-infected Caenorhabditis elegans. mednexus.orgresearchgate.net In a screening of 13 peptides from the Brevinin-2 family, four, including Brevinin-2ISb, significantly improved the survival rate of MRSA-infected worms. mdpi.com
Bacillus subtilis : this compound has been found to inhibit the growth of Bacillus subtilis. nih.gov Another peptide from the same frog, Nigrocin-2ISa, also shows activity against this bacterium. uniprot.org
Table 1: In Vitro Antimicrobial Activity of this compound and Related Peptides against Gram-Positive Bacteria
| Compound/Peptide | Bacterium | Activity | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|---|---|
| This compound | Staphylococcus aureus | Growth Inhibition | Not specified | nih.gov |
| This compound | MRSA | Growth Inhibition | Not specified | nih.gov |
| This compound | Bacillus subtilis | Growth Inhibition | Not specified | nih.gov |
| Brevinin-2ISb | MRSA | Inhibition | 8.7 ± 0.9 μM | mednexus.org |
| Nigrocin-2ISa | S. aureus ATCC 6538 | Antimicrobial | 3.1 ug/ml | uniprot.org |
| Nigrocin-2ISa | MRSA ATCC 43300 | Antimicrobial | 12.5 ug/ml | uniprot.org |
| Nigrocin-2ISa | B. subtilis ATCC 6633 | Antimicrobial | 12.5 ug/ml | uniprot.org |
The antimicrobial action of this compound extends to Gram-negative bacteria. nih.gov Generally, Brevinin-2 peptides show strong antimicrobial activity against Escherichia coli. nih.gov
Escherichia coli : this compound was initially isolated based on its activity against E. coli. nih.gov Many peptides in the Brevinin-2 family show inhibitory activity against this bacterium. mdpi.comnih.gov
Pseudomonas aeruginosa : While some Brevinin-2 peptides have shown potent activity against P. aeruginosa, the activity of this compound specifically against this strain is not detailed in the provided sources. nih.gov For instance, Brevinin-2MP showed very weak activity against P. aeruginosa ATCC 27853. nih.gov
Table 2: In Vitro Antimicrobial Activity of this compound and Related Peptides against Gram-Negative Bacteria
| Compound/Peptide | Bacterium | Activity | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|---|---|
| This compound | Escherichia coli | Growth Inhibition | Not specified | nih.gov |
| Nigrocin-2ISa | E. coli ATCC 8739 | Antimicrobial | 25 ug/ml | uniprot.org |
| Brevinin-2MP | E. coli ATCC 25922 | Growth Inhibition | 47.78 μM | nih.gov |
| Brevinin-2PRa | P. aeruginosa | High Potency | 6 - 12 μM | nih.gov |
This compound also possesses antifungal properties, specifically against Candida albicans. nih.gov This is consistent with the activity of other peptides in the Brevinin-2 family. mdpi.com
Candida albicans : Growth inhibition of C. albicans by this compound has been observed. nih.gov Other Brevinin-2 peptides have also demonstrated activity against this pathogenic yeast. mdpi.com
Table 3: Antifungal Activity of this compound | Compound/Peptide | Fungus | Activity | Source | | --- | --- | --- | | this compound | Candida albicans | Growth Inhibition | nih.gov |
Mechanisms of Antimicrobial Action at the Cellular Level
The antimicrobial activity of Brevinin peptides is primarily attributed to their interaction with and disruption of microbial cell membranes. nih.govdiva-portal.org
Two principal models describe the interaction of amphipathic α-helical peptides like Brevinins with membranes: the "barrel-stave" and the "carpet-like" models. nih.govdiva-portal.org
Barrel-Stave Model : In this model, the peptides insert themselves into the membrane, forming a pore. The hydrophilic residues of the peptides line the interior of this pore, while the hydrophobic residues interact with the lipid core of the membrane. nih.govdiva-portal.orgresearchgate.net This creates a transmembrane channel. researchgate.net
Carpet-Like Model : This model proposes that the peptides accumulate on the surface of the membrane, forming a "carpet". nih.govdiva-portal.orgresearchgate.net This accumulation disrupts the membrane's integrity in a detergent-like manner, which can lead to the formation of micelles at high peptide concentrations. researchgate.netmdpi.com An electrostatic interaction is key to initiating the binding of the peptides to the membrane surface. researchgate.net
The selectivity of many cationic antimicrobial peptides for bacterial membranes is due to electrostatic interactions. nih.govdiva-portal.orgtrisafe.care Microbial membranes are typically rich in anionic phospholipids, which results in a net negative charge on their surface. nih.gov The positive charges on cationic peptides, like those in the Brevinin family, are attracted to these negatively charged surfaces. nih.govresearchgate.net This initial electrostatic interaction is a crucial step that facilitates the subsequent disruption of the membrane, leading to cell death. trisafe.care
Potential Intracellular Target Interactions
While many antimicrobial peptides exert their effects primarily by disrupting the cell membrane, some can also translocate into the cytoplasm and interact with intracellular targets to induce cell death. imrpress.comencyclopedia.pub For this compound and related peptides, the precise intracellular mechanisms are still an area of active investigation. researchgate.net However, it is hypothesized that once inside a microbial cell, these peptides could interfere with essential anabolic processes, such as DNA replication and protein synthesis, ultimately leading to cell lysis. encyclopedia.pubresearchgate.net Some studies on other brevinin peptides, like Brevinin-2R, have shown induction of caspase activation and the generation of reactive oxygen species, suggesting a pathway of programmed cell death. nih.gov Similarly, Brevinin-2PN has been observed to hydrolyze genomic DNA in pathogens. nih.gov These findings point towards the possibility that this compound may also have multiple modes of action beyond simple membrane permeabilization, potentially involving direct interactions with intracellular components. nih.gov
Immunomodulatory Effects and Host Defense Enhancement
Beyond its direct antimicrobial actions, this compound and its close relatives have demonstrated significant immunomodulatory effects, enhancing the host's own defense mechanisms. frontiersin.orgresearchgate.net This dual action of directly killing pathogens and stimulating the host immune system makes it a particularly promising candidate for further research. researchgate.net
Activation of Innate Immune Pathways (e.g., DAF-2/DAF-16 in Caenorhabditis elegans models)
Studies utilizing the model organism Caenorhabditis elegans have been instrumental in elucidating the immunomodulatory properties of the Brevinin-2 family. mednexus.orgmdpi.com Research on the closely related peptide Brevinin-2ISb has shown that it can enhance the innate immune response against methicillin-resistant Staphylococcus aureus (MRSA) by activating the DAF-2/DAF-16 signaling pathway. researchgate.netmednexus.org The DAF-2 pathway is analogous to the insulin/IGF-1 signaling pathway in mammals, which plays a crucial role in regulating lifespan, stress resistance, and immunity. nih.govoncotarget.com
Activation of this pathway by brevinin peptides leads to the nuclear translocation of the DAF-16 transcription factor, a homolog of the human FoxO transcription factors. mednexus.orgbiorxiv.org Once in the nucleus, DAF-16 promotes the expression of genes involved in stress response and immunity. oncotarget.com The essential role of this pathway is highlighted by the observation that the protective effects of Brevinin-2ISb against MRSA infection are significantly diminished in C. elegans mutants lacking a functional DAF-16. mednexus.org This suggests that the peptide's ability to bolster host defense is critically dependent on the DAF-2/DAF-16 signaling cascade. mednexus.orgmdpi.com
Induction of Antimicrobial Gene Expression in Host Models
A key consequence of activating the DAF-2/DAF-16 pathway is the induced expression of the host's own antimicrobial genes. In C. elegans models, treatment with Brevinin-2 family peptides, including Brevinin-2ISb, has been shown to upregulate the expression of several innate immune genes. mednexus.orgmdpi.combiomedres.us
Notably, the expression of the antibacterial gene lys-7, which codes for a lysozyme-like protein, is robustly and sustainedly induced following treatment. mednexus.orgmdpi.com Other immune-related genes such as spp-1 (saponin-like protein), K08D8.5 (CUB-like domain), and C29F3.7 (CUB-like domain) are also upregulated. mednexus.org This upregulation of the host's antimicrobial arsenal (B13267) contributes to a reduction in pathogen-mediated death. mednexus.org Even in the absence of infection, treatment with these peptides appears to enhance host immunity by priming the expression of these defense genes. mednexus.org
Suppression of Pathogen Virulence Factors
In addition to bolstering host defenses, Brevinin-2 peptides can directly interfere with the ability of pathogens to cause disease by suppressing their virulence factors. mednexus.org Virulence factors are molecules produced by pathogens that enable them to infect a host, evade the immune system, and cause harm. frontiersin.orgmdpi.com
Studies have shown that sub-inhibitory concentrations of Brevinin-2ISb can significantly repress the expression of a number of virulence factor genes in MRSA. mednexus.org This includes genes encoding for staphylococcal enterotoxins (SEs) and the toxic shock syndrome toxin-1 (TSST-1). mednexus.org The expression of fibronectin-binding proteins (FnbA and FnbB), which are crucial for bacterial attachment, is also downregulated. mednexus.org Furthermore, the peptide has been shown to inhibit the activity of pathogen-produced proteases and hemolysins. mednexus.org By targeting these virulence determinants, this compound and its analogs can disarm the pathogen, making it more susceptible to the host's immune response. mednexus.orgnih.gov
Investigation of Membrane Selectivity and Cytotoxicity in Model Systems
A critical aspect in the development of antimicrobial peptides as therapeutic agents is their selectivity for microbial membranes over host cells, which translates to low cytotoxicity. imrpress.comnih.gov The Brevinin-2 family, including this compound, generally exhibits lower hemolytic activity (the lysis of red blood cells) compared to the Brevinin-1 (B586460) family, making them more promising for drug development. nih.govnih.gov
The antimicrobial activity of these peptides is often attributed to their ability to form pores or channels in the microbial membrane. researchgate.net This action is typically initiated by an electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell membrane. imrpress.comencyclopedia.pub The amphipathic nature of these peptides, possessing both hydrophobic and hydrophilic regions, is also crucial for their interaction with and disruption of the lipid bilayer. imrpress.comnih.gov
However, at concentrations close to their minimum inhibitory concentration (MIC), some Brevinin-2 peptides can still induce hemolysis. mednexus.org This highlights the importance of a favorable therapeutic window, where the peptide is effective against pathogens at concentrations that are not harmful to host cells. Research has shown that even at low concentrations, Brevinin-2ISb exhibits very low hemolytic activity while still enhancing the host's innate immunity. researchgate.netmednexus.org
Table 1: Investigated Biological Activities of Brevinin-2 Family Peptides
| Activity | Target/Pathway | Model System | Key Findings | References |
|---|---|---|---|---|
| Intracellular Interactions | Potential disruption of anabolic processes, DNA hydrolysis | Pathogens | Hypothesized to impair cell function after membrane translocation. | encyclopedia.pubresearchgate.netnih.gov |
| Immunomodulation | Activation of DAF-2/DAF-16 pathway | C. elegans | Enhances innate immune response against MRSA. | researchgate.netmednexus.orgmdpi.com |
| Host Gene Induction | Upregulation of antimicrobial genes (lys-7, spp-1, etc.) | C. elegans | Boosts host's antimicrobial arsenal. | mednexus.orgmdpi.combiomedres.us |
| Virulence Suppression | Downregulation of genes for toxins and adhesion factors | MRSA | Reduces pathogen's ability to cause disease. | mednexus.orgfrontiersin.orgnih.gov |
Table 2: Cytotoxicity and Selectivity of Brevinin-2 Family Peptides
| Peptide Family | Hemolytic Activity | Antimicrobial Activity | Selectivity | Key Considerations | References |
|---|---|---|---|---|---|
| Brevinin-2 | Generally weaker than Brevinin-1 | Broad-spectrum against Gram-positive and Gram-negative bacteria | Favorable, but can be concentration-dependent | Potential for hemolysis at concentrations near MIC. | mednexus.orgnih.govnih.gov |
| Brevinin-1 | Stronger than Brevinin-2 | Potent antimicrobial activity | Less favorable due to higher hemolytic potential | Higher risk of host cell toxicity. | nih.govresearchgate.net |
Structure Activity Relationship Sar Studies and Peptide Engineering
Impact of Amino Acid Substitutions on Antimicrobial Activity
The specific sequence of amino acids in a peptide is the primary determinant of its antimicrobial efficacy. Even minor substitutions can lead to significant changes in activity. Studies on the brevinin-2 (B1175259) family demonstrate that the antimicrobial potency is highly sensitive to changes in the peptide's primary structure. nih.gov
| Peptide/Analogue | Substitution | Effect on Antimicrobial Activity | Source |
| Brevinin-2GHk(1-25)a | L14A, L14K, L14R | Overall decrease in antimicrobial potency. | nih.gov |
| Brevinin-2-related peptide | D4K, K16A, L18K | Twofold higher activity against A. baumannii. | researchgate.net |
| Brevinin-1pl | Arginine substitutions | Enhanced activity against Gram-positive bacteria. | frontiersin.org |
| Brevinin-1pl | Lysine (B10760008) substitution | Decreased activity against Gram-positive bacteria. | frontiersin.org |
Role of Hydrophobicity and Cationicity in Modulating Bioactivity and Selectivity
The bioactivity of Brevinin-2ISa and its relatives is finely tuned by the balance between two fundamental physicochemical properties: hydrophobicity and cationicity (net positive charge). tums.ac.ir Cationicity facilitates the initial electrostatic attraction of the peptide to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. researchgate.net Increasing the net positive charge often correlates with enhanced antimicrobial activity. nih.govnih.gov For instance, the designed analogue t-Brevinin-2GUb-6K, with an increased cationic charge, showed drastically improved activity against bacteria, including clinical isolates. nih.govnih.gov
Hydrophobicity governs the peptide's ability to insert into and disrupt the lipid bilayer of the microbial membrane. nih.gov However, a delicate balance is required. While essential for antimicrobial action, excessive hydrophobicity can lead to a loss of selectivity, causing lysis of host cells, such as red blood cells (hemolysis). researchgate.net Studies on Brevinin-2R and its analogues showed that hemolytic activity appeared to correlate with the peptide's retention time on a reverse-phase HPLC column (a proxy for hydrophobicity) and its α-helicity. tums.ac.ir Similarly, replacing a phenylalanine with a less hydrophobic leucine (B10760876) in other brevinin peptides has been shown to decrease toxicity. Therefore, peptide engineering often aims to optimize hydrophobicity to maximize antimicrobial potency while minimizing cytotoxicity, thereby improving the therapeutic index. researchgate.net
| Peptide | Net Charge | Hydrophobicity (Relative) | Antimicrobial Activity | Hemolytic Activity | Source |
| Brevinin-2GUb | +3 | High | Modest | Highest among analogues | nih.gov |
| t-Brevinin-2GUb-6K | +6 | Moderate | Drastically improved | Low | nih.govnih.gov |
| Brevinin-2R | +5 | High (long retention time) | Potent | Low but present | tums.ac.irtums.ac.ir |
| Brevinin-2R Analogue (BR-D) | +5 | Lower (shorter retention time) | Lower than parent | None detected | tums.ac.irtums.ac.ir |
Influence of Secondary Structural Elements (e.g., Alpha-Helicity) on Efficacy
Most brevinin-2 peptides, including this compound, are unstructured in aqueous solutions but adopt an amphipathic α-helical conformation upon encountering a membrane-mimicking environment. researchgate.netfrontiersin.org This structure is critical for their mechanism of action. The α-helix arranges the amino acid residues so that the hydrophobic side chains are on one face of the helix and the hydrophilic (cationic) side chains are on the other. This amphipathic structure allows the peptide to insert into the lipid bilayer, leading to membrane permeabilization and cell death. nih.gov
The stability and extent of this α-helical conformation directly influence the peptide's efficacy. Circular dichroism (CD) spectroscopy is commonly used to assess the secondary structure. Studies show that peptides with a higher propensity to form a stable α-helix generally exhibit stronger antimicrobial activities. nih.govfrontiersin.org For example, the introduction of a proline residue, a known helix-breaker, into the sequence of a Brevinin-2GHk analogue resulted in a peptide that could not fold into a helical conformation and consequently lost its antimicrobial activity. nih.govresearchgate.net This demonstrates that the integrity of the N-terminal helical domain is essential for the biological function of brevinin-2 peptides. nih.gov
Effects of N-terminal and C-terminal Modifications (e.g., Truncation, Amidation)
Modifications at the N- and C-termini of brevinin-2 peptides are powerful strategies for optimizing their activity and stability. The C-terminus of most brevinin family peptides features a conserved "Rana box," a cyclic heptapeptide (B1575542) domain formed by a disulfide bridge between two cysteine residues. researchgate.netnih.gov While this motif was once thought to be essential, studies on analogues have shown that its removal can sometimes enhance antimicrobial activity. nih.govnih.gov
Truncation, particularly at the C-terminus, can lead to shorter, more cost-effective peptides with improved therapeutic profiles. For instance, an N-terminal 25-mer truncate of Brevinin-2GHk exhibited significantly improved antimicrobial activity compared to the full-length parent peptide. nih.gov Similarly, studies on Brevinin-2GUb identified that the N-terminal 19 amino acids constitute the core active fragment. nih.govmdpi.com
C-terminal amidation is another common modification. This neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's net positive charge and stability. nih.govfrontiersin.org Truncated analogues are often designed with a C-terminal amide to mimic the structure of naturally occurring truncated peptides and improve their bioactivity. nih.govnih.gov
Design and Evaluation of this compound Analogues for Enhanced Activity
The rational design of analogues of brevinin-2 peptides, guided by SAR principles, aims to create molecules with superior antimicrobial efficacy and better selectivity for microbial cells over host cells. This process involves a combination of the strategies discussed above: strategic amino acid substitutions, modulation of cationicity and hydrophobicity, and terminal modifications.
For example, based on the template of Brevinin-2GUb, a series of analogues were designed. nih.govmdpi.com The parent peptide had modest activity. A simple truncated analogue, tB2U, where the C-terminal Rana box was removed and an amide group was added, also had low activity. However, a further modified analogue, tB2U-6K, which was truncated and had substitutions to increase its net charge from +3 to +6, showed dramatically enhanced, broad-spectrum antimicrobial activity against both standard and clinically isolated resistant strains, with very low toxicity to human cells. nih.govnih.gov Another study on Brevinin-2R designed a diastereomer (containing a D-amino acid) and a cyclic analogue, which had lower antimicrobial and hemolytic activity but significantly improved proteolytic stability. tums.ac.irtums.ac.ir
These examples underscore the power of peptide engineering. By systematically altering the structure of peptides like this compound, it is possible to develop new candidates that retain potent antimicrobial effects while minimizing undesirable side effects.
| Peptide | Sequence/Modification | Key Finding | Source |
| Brevinin-2GHk | GLLDILKNAKTLLGKLAPLICKITKQC | Parent peptide with weak activity. | nih.govresearchgate.net |
| BR2GK(1-25)a | GLLDILKNAKTLLGKLAPLICKITK-NH₂ | Truncated analogue with enhanced antimicrobial activity. | nih.gov |
| [P¹⁴]BR2GK(1-25)a | GLLDILKNAKTLLGP LAPLICKITK-NH₂ | Proline substitution disrupted α-helix and abolished activity. | nih.govresearchgate.net |
| Brevinin-2GUb | GLLDIVKKVLGALAGKIVALKGLAKSLACKIS KQC | Parent peptide with modest activity. | nih.govmdpi.com |
| tB2U-6K | GLLDIVKKVLGALAGKIVAK****K -NH₂ | Truncated and charge-enhanced analogue with potent, broad-spectrum activity and low toxicity. | nih.govnih.gov |
Stability and Proteolytic Resistance Studies of this compound and its Analogues
A major hurdle for the clinical development of peptide-based drugs is their susceptibility to degradation by proteases present in the body. Enhancing the stability of this compound and its analogues is crucial for their therapeutic application. Several strategies are employed to increase proteolytic resistance.
One effective method is the substitution of natural L-amino acids with their D-amino acid counterparts at sites vulnerable to protease cleavage. tums.ac.ir Since proteases are stereospecific for L-amino acids, this modification can make the peptide much more resistant to degradation. A study on Brevinin-2R demonstrated this principle effectively. The parent peptide, Brevinin-2R, retained only 20% of its antimicrobial activity after 4 hours of treatment with the protease trypsin. In contrast, a diastereomeric analogue (BR-D), which incorporated D-amino acids, retained 90% of its activity under the same conditions. tums.ac.ir
Another approach is cyclization. Linking the N- and C-termini can restrict the peptide's conformation, making it a poorer substrate for proteases. The cyclized analogue of Brevinin-2R (BR-C) showed 60% residual activity after trypsin treatment, a significant improvement over the linear parent peptide. tums.ac.ir These studies confirm that modifications such as D-amino acid incorporation and cyclization are viable strategies for improving the stability of brevinin-2 peptides without necessarily compromising their structural integrity. tums.ac.ir
Biosynthesis and Molecular Genetic Studies of Brevinin 2isa Precursors
cDNA Cloning and Characterization of Precursor Proteins
The process of understanding the biosynthesis of Brevinin-2ISa begins with the isolation and characterization of the messenger RNA (mRNA) that codes for its precursor. researchgate.net Through the technique of cDNA cloning, researchers can convert this mRNA into a more stable complementary DNA (cDNA) sequence, which can then be amplified and analyzed. nih.govnih.govias.ac.in
Studies on the skin of the endangered frog Odorrana ishikawae have led to the successful cloning of cDNAs encoding the precursor proteins of this compound. nih.gov Analysis of these cDNA sequences reveals that they encode a precursor protein with a defined architecture. This precursor is not the final, active peptide but a larger molecule that must undergo several modifications. The deduced amino acid sequence from the cloned cDNA is a critical step in identifying the full structure of the precursor protein. nih.gov
The precursor proteins for this compound are part of a larger family of antimicrobial peptide precursors found in amphibians. nih.govmdpi.com These precursors typically share a common structural organization, which points to a conserved evolutionary pathway for the production of these defense molecules. The characterization of these precursor proteins provides insight into the genetic basis of the innate immune system in these animals. nih.gov
Table 1: Characteristics of this compound Precursor cDNA
| Feature | Description | Reference |
| Source Organism | Odorrana ishikawae | nih.gov |
| Method | cDNA Cloning | nih.govnih.gov |
| Encoded Product | Precursor protein for this compound | nih.gov |
| Significance | Elucidates the primary structure of the inactive precursor, providing a basis for understanding post-translational processing. | nih.gov |
Analysis of Precursor Processing: Signal Peptide and Processing Sites
The precursor protein of this compound, as encoded by its cDNA, contains distinct domains that guide its processing and eventual release of the active peptide. A key feature identified through sequence analysis is the presence of a signal peptide at the N-terminus. nih.govfrontiersin.org This short peptide sequence directs the newly synthesized protein to the secretory pathway, a crucial step for its eventual release from the cell. mdpi.comwikipedia.org
Following the signal peptide, the precursor contains an N-terminal acidic spacer domain. nih.gov This region is believed to play a role in the proper folding and processing of the precursor. The most critical element for the release of the active this compound peptide is the presence of a specific processing site. In the case of the this compound precursor, this is a Lys-Arg processing site. nih.gov This di-basic motif is a recognition site for endoproteolytic enzymes that cleave the precursor, liberating the antimicrobial peptide.
This entire structure—signal peptide, acidic spacer, and processing site—is a hallmark of the precursors for many amphibian antimicrobial peptides, indicating a conserved mechanism for their biosynthesis. researchgate.netnih.gov The final step in this process is the cleavage at the C-terminus to release the mature this compound peptide. nih.gov
Table 2: Domains of the this compound Precursor Protein
| Domain | Function | Reference |
| Signal Peptide | Targets the precursor protein to the secretory pathway. | nih.govfrontiersin.org |
| N-terminal Acidic Spacer Domain | May assist in proper folding and processing. | nih.gov |
| Lys-Arg Processing Site | Recognition site for enzymatic cleavage to release the active peptide. | nih.gov |
| Antimicrobial Peptide | The C-terminal portion that becomes the mature this compound. | nih.gov |
Gene Expression Patterns in Amphibian Tissues
The expression of the gene encoding the this compound precursor is not uniform throughout the amphibian body. Studies have shown that the primary site of expression is the skin. nih.govnih.gov This is consistent with the function of this compound as a component of the frog's innate immune system, providing a first line of defense against pathogens on the skin surface. nih.govscienceopen.com
The granular glands in the skin are the specific locations where these antimicrobial peptides are synthesized and stored. researchgate.net Gene expression profiling in amphibian skin has revealed that the genes for antimicrobial peptides like this compound are actively transcribed in this tissue. nih.gov This localized expression ensures that the peptide is readily available at the site where it is most needed to protect the animal from environmental microbes. The expression of these genes can also be influenced by external factors, such as exposure to pathogens, which can upregulate their transcription as part of an immune response. plos.org
Advanced Methodological Approaches in Brevinin 2isa Research
Peptide Isolation and Purification Techniques
The initial step in studying naturally occurring peptides like Brevinin-2ISa involves their isolation and purification from their biological source, often the skin secretions of frogs. imrpress.com A combination of chromatographic techniques is typically employed to achieve a high degree of purity.
A common workflow involves initial separation using gel filtration chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net For peptides with a net positive charge, cation-exchange chromatography (CIEX) can be a valuable upstream step to reduce impurities before the final RP-HPLC polishing. bio-works.comwaters.com This multi-step approach ensures the removal of other peptides and contaminants, resulting in a highly purified sample of this compound suitable for further analysis. bio-works.com The purity of the final peptide product is crucial for accurate experimental results. waters.com
Chemical Synthesis Methods (e.g., Solid-Phase Peptide Synthesis)
To obtain larger quantities of this compound for extensive research and to create structural analogs, chemical synthesis is the method of choice. Solid-Phase Peptide Synthesis (SPPS) is the most widely used technique for this purpose. nih.govbiotage.combachem.com
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.combeilstein-journals.org This method simplifies the purification process as reagents and by-products can be easily washed away by filtration after each coupling step. biotage.combachem.com The most common strategy is the Fmoc/tBu approach, which utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group of the amino acids. beilstein-journals.orgnih.gov Once the entire peptide sequence is assembled, it is cleaved from the resin support and deprotected. bachem.com The synthesized peptide is then purified, typically using RP-HPLC, to ensure a high level of purity. nih.govtums.ac.ir
Spectroscopic Characterization (e.g., Circular Dichroism for Secondary Structure)
Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action. Circular Dichroism (CD) spectroscopy is a powerful technique used to determine the secondary structure of peptides in different environments. tums.ac.irnih.gov
CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light by a chiral molecule, such as a peptide. nih.gov The resulting spectrum provides information about the proportions of different secondary structural elements, including α-helices, β-sheets, and random coils. rsc.orgnih.gov For instance, α-helical structures typically show characteristic negative bands around 222 and 208 nm and a positive band around 195 nm. nih.gov By analyzing the CD spectrum of this compound, researchers can gain insights into its conformational properties, which are often linked to its biological activity. tums.ac.ir
Microbiological Assays for Antimicrobial Activity (e.g., MIC Determination)
A primary focus of this compound research is to quantify its antimicrobial efficacy against various microorganisms. Standard microbiological assays are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microbe. nih.govmdpi.com
The MIC is typically determined using a broth microdilution method. In this assay, serial dilutions of the peptide are prepared in a liquid growth medium in a multi-well plate. Each well is then inoculated with a standardized suspension of the target microorganism, such as Gram-positive bacteria (e.g., Staphylococcus aureus) or Gram-negative bacteria (e.g., Escherichia coli). nih.gov After an incubation period, the wells are visually inspected or measured for turbidity to identify the MIC. nih.gov This data is fundamental for comparing the potency of this compound against different bacterial strains and for structure-activity relationship studies. nih.gov
In Vitro Membrane Interaction Studies
The antimicrobial activity of many peptides, including those in the brevinin family, often involves interaction with and disruption of the microbial cell membrane. imrpress.comnih.gov In vitro membrane interaction studies are therefore essential to understand the mechanism of action of this compound.
These studies often utilize model membrane systems, such as liposomes or immobilized artificial membranes (IAMs), to mimic the lipid composition of bacterial cell membranes. nih.govpurdue.edu Techniques like fluorescence spectroscopy, where fluorescent dyes are used to probe changes in membrane potential or permeability, can provide insights into how the peptide affects membrane integrity. The interaction of the peptide with these model membranes can lead to pore formation, increasing membrane permeability and ultimately causing cell death. nih.gov
Genetic and Molecular Biology Techniques (e.g., RT-PCR, cDNA Cloning)
To understand the genetic basis of this compound production and to study its effects on host gene expression, researchers employ various genetic and molecular biology techniques.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a highly sensitive method used to detect and quantify the expression of the gene encoding this compound. benthamscience.comnih.gov This technique involves converting the messenger RNA (mRNA) from the source tissue into complementary DNA (cDNA) using a reverse transcriptase enzyme. benthamscience.comsolisbiodyne.com The resulting cDNA is then amplified by PCR using specific primers designed to target the this compound gene sequence. nih.gov
cDNA cloning is used to isolate and replicate the gene encoding this compound. The cDNA synthesized via reverse transcription is inserted into a cloning vector, which is then introduced into a host organism, typically E. coli, for replication. researchgate.net This allows for the production of large quantities of the gene for sequencing and further functional studies.
Model Organism Studies (e.g., Caenorhabditis elegans Infection Models)
To evaluate the in vivo efficacy and immunomodulatory effects of this compound, researchers often turn to model organisms. The nematode Caenorhabditis elegans has emerged as a valuable model for studying host-pathogen interactions and the therapeutic potential of antimicrobial peptides. nih.govukm.my
In these studies, C. elegans is infected with a pathogen, such as methicillin-resistant Staphylococcus aureus (MRSA). mednexus.orgmdpi.com The infected nematodes are then treated with this compound, and their survival rates are monitored over time. mdpi.combiomedres.us These experiments have shown that this compound can significantly increase the survival of MRSA-infected C. elegans. mdpi.combiomedres.us Furthermore, studies using this model have indicated that this compound can modulate the host's innate immune response, for instance, by activating specific signaling pathways like the DAF-2/DAF-16 pathway. mednexus.org
Emerging Research Directions and Future Scientific Perspectives
Rational Design of Next-Generation Peptide-Based Biologics
The development of next-generation peptide-based biologics derived from Brevinin-2ISa is a promising avenue of research, focusing on enhancing therapeutic efficacy while minimizing undesirable side effects. A key strategy in this endeavor is the rational design and engineering of the peptide's structure to decouple its potent antimicrobial and anticancer activities from its inherent toxicity, particularly its hemolytic effects. mdpi.com
One successful approach involves targeted modifications to the peptide's primary structure. For instance, research on the Brevinin-2OS peptide, a related member of the Brevinin-2 (B1175259) family, has demonstrated the effectiveness of a dual-modification strategy. nih.gov This strategy includes the truncation of the C-terminal "Rana box," a disulfide-bridged heptapeptide (B1575542) motif. mdpi.comnih.gov The removal of this structure has been shown to significantly reduce hemolytic activity while preserving the peptide's bioactivities. nih.gov
Building on this, a second modification involves N-terminal D-amino acid substitution. Specifically, the substitution of L-leucine at position 2 with its D-enantiomer has resulted in a substantial improvement in the therapeutic index. mdpi.com This engineered peptide, [D-Leu2]B2OS(1-22)-NH2, exhibited a more than ten-fold improvement in its HC50 value (a measure of hemolytic activity) compared to the parent peptide. nih.gov Furthermore, this rationally designed analog demonstrated faster bactericidal kinetics and enhanced membrane permeabilization, leading to a greater than 22-fold improvement in its therapeutic index against Gram-positive bacteria. nih.gov
These findings underscore the principle that the C-terminal Rana box can be a primary determinant of toxicity rather than a necessity for the antimicrobial activity in some Brevinin-2 scaffolds. nih.gov This dual-modification strategy provides a powerful design principle for the development of safer and more effective peptide-based therapeutics based on the this compound template. nih.gov The goal of such rational design is to create novel peptide analogs with an optimized balance of potency and safety, making them viable candidates for clinical development. mdpi.com
Table 1: Comparison of Bioactivity in a Rationally Engineered Brevinin-2 Peptide Analog
| Peptide | Modification | HC50 (µM) | Improvement in Therapeutic Index (vs. Gram-positive bacteria) |
|---|---|---|---|
| Brevinin-2OS (Parent Peptide) | None | 10.44 | - |
| [D-Leu2]B2OS(1-22)-NH2 | C-terminal truncation and N-terminal D-leucine substitution | 118.1 | >22-fold |
Data derived from studies on Brevinin-2OS, a related peptide, illustrating the potential of rational design for this compound. nih.gov
Exploration of Synergistic Effects with Other Antimicrobial Agents
An important area of future research for this compound is the investigation of its synergistic effects when used in combination with other antimicrobial agents, including conventional antibiotics. This approach holds the potential to enhance the efficacy of existing treatments, combat the development of drug resistance, and potentially reduce the required concentrations of each agent, thereby minimizing toxicity. nih.govmdpi.com
Studies on other Brevinin-2 peptides, such as Brevinin-2CE, have already demonstrated the viability of this strategy. When combined with various antibiotics, Brevinin-2CE has shown synergistic effects against multidrug-resistant clinical isolates, including extended-spectrum β-lactamase-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The proposed mechanism for this synergy involves the antimicrobial peptide's ability to permeabilize the bacterial cell membrane through pore formation. nih.gov This disruption of the membrane integrity is thought to facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more efficiently and exert their antimicrobial action more rapidly. nih.govresearchgate.net
The exploration of such combinations with this compound could be systematically undertaken. The fractional inhibitory concentration (FIC) index is a standard method to quantify the nature of the interaction between two antimicrobial agents. mdpi.com An FIC index of < 1 indicates a synergistic effect, an index of 1 suggests an additive effect, and an index of > 1 points to an antagonistic effect. mdpi.com
Future studies could explore the synergistic potential of this compound with a range of antimicrobial classes, including but not limited to:
β-lactam antibiotics
Aminoglycosides
Fluoroquinolones
Macrolides
Other antimicrobial peptides
The successful identification of synergistic combinations could lead to the development of novel therapeutic regimens for challenging infections caused by multidrug-resistant pathogens.
Advanced Structural Studies (e.g., NMR, X-ray Crystallography) to Elucidate High-Resolution Mechanisms
A deeper understanding of the precise mechanism of action of this compound at a molecular level is crucial for its future development and optimization. Advanced structural biology techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are powerful tools for elucidating the three-dimensional structures of biomolecules at atomic resolution. longdom.orgresearchgate.net
X-ray crystallography, a technique that has been instrumental in structural biology, could provide a static, high-resolution snapshot of the this compound peptide. longdom.orgmemtein.com This would require the successful crystallization of the peptide, which can be a challenging process. memtein.com A crystal structure would reveal the precise arrangement of its amino acid residues, the conformation of its backbone, and the structure of the C-terminal "Rana box" disulfide bridge. researchgate.net
NMR spectroscopy offers a complementary approach, allowing for the study of the peptide's structure and dynamics in a solution that mimics a physiological environment. longdom.org This is particularly advantageous for studying peptides that may be flexible or exist in multiple conformations. NMR can provide insights into how this compound folds and how its structure might change upon interacting with bacterial membranes. researcher.life
The application of these techniques could help answer several key questions regarding this compound's mechanism of action:
What is the precise three-dimensional conformation of this compound in different environments (e.g., aqueous solution vs. a membrane-mimetic environment)?
How does the peptide orient itself and insert into bacterial membranes?
Which specific amino acid residues are critical for membrane interaction and disruption?
What is the structural basis for its selectivity towards microbial membranes over host cell membranes?
Elucidating the high-resolution structure of this compound, and potentially its complex with membrane components, would provide an invaluable template for future rational design efforts aimed at creating analogs with enhanced activity and selectivity.
Applications in Biotechnological Research Beyond Direct Antimicrobial Use
While the primary focus of research on this compound is its antimicrobial potential, emerging studies on the broader Brevinin superfamily suggest a range of other biological activities that warrant investigation. These diverse functions could open up new avenues for its application in biotechnological and therapeutic research beyond direct antimicrobial use. nih.govnih.gov
One of the most significant of these potential applications is in oncology . Several members of the Brevinin family, such as Brevinin-2R, have demonstrated anti-cancer properties. nih.govresearchgate.net These peptides have been shown to selectively kill various tumor cell lines with minimal toxicity to normal mammalian cells. nih.gov The proposed mechanism of action involves the activation of the lysosome-mitochondrial death pathway in a caspase-independent manner. nih.gov Future research could explore whether this compound possesses similar selective cytotoxicity against cancer cells.
Other potential biotechnological and therapeutic applications for this compound, inspired by the activities of other Brevinin peptides, include:
Insulin Secretion: Some Brevinin peptides have been found to stimulate the release of insulin, suggesting a potential role in the development of new treatments for diabetes. nih.govnih.gov
Wound Healing: The ability to promote wound healing is another characteristic attributed to certain Brevinin family members. nih.govnih.gov
Immunomodulation: Brevinin peptides can influence the innate immune system, for example, by promoting the maturation of dendritic cells. nih.govnih.gov
Nanotechnology: The unique properties of these peptides make them suitable for applications in bionanotechnology, such as the functionalization of nanoparticles for targeted drug delivery or diagnostic purposes. nih.gov
Investigating these diverse biological activities for this compound could significantly broaden its potential utility and lead to the development of novel tools and therapeutics for a wide range of diseases and biotechnological processes.
Q & A
Q. What methodologies are recommended for determining Brevinin-2ISa’s antimicrobial efficacy?
To evaluate antimicrobial activity, use standardized in vitro assays such as minimum inhibitory concentration (MIC) determination via broth microdilution. Include positive controls (e.g., known antibiotics) and negative controls (vehicle-only treatments) to validate results. Ensure consistency in bacterial strains, growth media, and incubation conditions. For reproducibility, follow guidelines for experimental design emphasizing detailed methodology and replication .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Employ mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) spectroscopy for secondary structure analysis (e.g., α-helical content). Compare results with published spectra or computational predictions. For purity assessment, use reverse-phase HPLC with a C18 column and gradient elution. Document retention times and peak integration thresholds to ensure ≥95% purity .
Q. What experimental controls are essential for studying this compound’s cytotoxicity?
Include both negative controls (untreated cells, vehicle-only exposure) and positive controls (e.g., cisplatin for mammalian cell lines). Use cell viability assays (MTT, resazurin) with triplicate technical replicates and multiple biological replicates. Normalize data to control groups to account for batch variability. Adhere to cell-line-specific protocols (e.g., incubation times, serum concentrations) to minimize confounding factors .
Advanced Research Questions
Q. How can researchers optimize experimental protocols to resolve discrepancies in this compound’s membrane disruption mechanisms?
Conduct comparative assays (e.g., fluorescent dye leakage, calcein release) under varying pH, temperature, and lipid compositions (mimicking bacterial vs. mammalian membranes). Use circular dichroism (CD) to assess structural changes in peptide-lipid interactions. Pair results with molecular dynamics simulations to correlate mechanistic hypotheses with empirical data. Address contradictions by meta-analyzing published protocols for critical variables (e.g., peptide-to-lipid ratios) .
Q. What strategies mitigate batch-to-batch variability in this compound production for reproducible studies?
Standardize solid-phase peptide synthesis (SPPS) conditions: resin type, coupling reagents, and cleavage/deprotection times. Quantify purity thresholds via HPLC and MS post-purification. Implement quality control (QC) checkpoints for each batch, including endotoxin testing (LAL assay) for in vivo applications. Document deviations in synthesis logs and cross-validate bioactivity across batches using dose-response curves .
Q. How should conflicting data on this compound’s immunomodulatory effects be systematically addressed?
Design multi-omics studies (transcriptomics, proteomics) to map dose-dependent immune responses in primary cells vs. immortalized lines. Compare results across species (e.g., murine vs. human macrophages) and stimulation conditions (LPS, IFN-γ). Use pathway enrichment analysis to identify context-specific signaling networks. Replicate conflicting studies with identical parameters (cell density, peptide solubility protocols) to isolate methodological vs. biological variability .
Q. What computational approaches enhance the design of this compound analogs with improved selectivity?
Apply molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial vs. mammalian membrane targets. Use machine learning (e.g., Random Forest classifiers) on peptide property databases (hydrophobicity, charge, sequence motifs) to prioritize analogs. Validate in silico predictions via SPR (surface plasmon resonance) for binding kinetics and hemolysis assays for selectivity indices .
Methodological Guidelines
- Data Contradiction Analysis : Systematically compare experimental parameters (e.g., solvent systems, assay endpoints) across studies. Use funnel plots or Bland-Altman analysis to detect bias in reported efficacies .
- Interdisciplinary Collaboration : Integrate structural biology (cryo-EM), pharmacology (PK/PD modeling), and bioinformatics to resolve mechanistic ambiguities .
- Ethical Reporting : Disclose peptide synthesis vendors, purity certificates, and raw data in supplementary materials to enable replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
